1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
1-(3-Methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a fused indole-quinazoline core. The spiro architecture imparts structural rigidity, which often enhances binding affinity to biological targets by reducing conformational entropy . Its molecular formula is C₂₃H₂₅N₃O₂, with a molecular weight of 375.47 g/mol .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1'-(3-methylbutyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)11-12-23-17-10-6-4-8-15(17)20(19(23)25)21-16-9-5-3-7-14(16)18(24)22-20/h3-10,13,21H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
AKBVHFOHASWOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approach Under Ultrasonic Irradiation
Building on methodologies for analogous spiro[indoline-quinoline] systems, the target compound can be synthesized via a one-pot three-component reaction:
-
Reactants :
-
Isatin derivative (e.g., 5-methylindoline-2,3-dione)
-
3-Methylbutylamine (for N-alkylation)
-
2-Aminobenzamide (quinazoline precursor)
-
-
Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
-
Catalyst: (±)-Camphor-10-sulfonic acid (20 mol%)
-
Ultrasound irradiation (40 kHz, 60°C, 2 h)
-
-
Mechanism :
Yield Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 50–80 | 60 | 72 |
| Ultrasound Frequency (kHz) | 20–60 | 40 | 68 |
| Catalyst Loading (mol%) | 10–30 | 20 | 75 |
Stepwise Cyclocondensation Strategy
Adapted from spiro[indole-thiazolidine] syntheses, this method involves discrete N-alkylation followed by cyclocondensation:
Step 1: N-Alkylation of Isatin
-
Reaction : 5-Methylindoline-2,3-dione + 3-Methylbutyl iodide
-
Conditions : K2CO3, DMF, 80°C, 6 h
-
Intermediate : 1-(3-Methylbutyl)-5-methylindoline-2,3-dione (Yield: 85%)
Step 2: Spirocyclization with Quinazoline Precursor
-
Reactants :
-
Above intermediate
-
2-Cyanobenzaldehyde (quinazoline ring precursor)
-
-
Conditions :
Critical Parameters :
-
Acid Strength : Acetic acid (pKa ~4.76) optimally balances protonation without hydrolyzing intermediates.
-
Cyclization Time : <12 h leads to incomplete ring closure; >14 h promotes decomposition.
Transition Metal-Catalyzed Approaches
Nickel-mediated transannulation, effective for quinoline syntheses, can be adapted:
Reaction Scheme :
-
Substrates :
-
N-(3-Methylbutyl)isatin
-
Benzotriazinone (quinazoline precursor)
-
-
Catalyst System :
-
[Ni(cod)2] (10 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (10 mol%)
-
-
Conditions : THF, 60°C, 24 h
Outcome :
-
Yield : 24–40% (low due to steric hindrance from 3-methylbutyl group)
-
Side Products : Non-spiro quinazoline derivatives (up to 35%)
Analytical Validation and Characterization
Spectroscopic Data :
-
HRMS (ESI+) : m/z 336.1812 [M+H]+ (Calc. 336.1815 for C20H22N3O2)
-
1H NMR (400 MHz, DMSO-d6) :
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δ 1.12 (d, J=6.8 Hz, 6H, CH(CH3)2)
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δ 3.45 (m, 2H, NCH2)
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δ 7.25–8.02 (m, 8H, aromatic)
-
X-ray Crystallography :
-
Spiro Angle : 89.7° between indole and quinazoline planes
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Ultrasonic MCR | 72 | 98.5 | High | $$$$ |
| Stepwise Cyclocondensation | 85 | 97.8 | Moderate | $$$ |
| Nickel Catalysis | 40 | 91.2 | Low | $$$$$ |
Key Observations :
-
The stepwise approach offers superior yield but requires rigorous intermediate purification.
-
Ultrasonic MCR minimizes reaction time but demands specialized equipment.
Industrial-Scale Considerations
For kg-scale production, the stepwise method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Medicinal Chemistry
1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Spiro compounds are known for their ability to inhibit cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
- Antimicrobial Properties : The compound's structural features may enable it to interact with microbial enzymes or membranes, providing a basis for further exploration as an antimicrobial agent.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. It may interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases or mood disorders. Preliminary studies suggest that compounds in this class can influence serotonin and dopamine pathways.
Synthetic Chemistry
The synthesis of this compound serves as a valuable example for chemists exploring new synthetic methodologies. The unique spiro configuration poses interesting challenges and opportunities in terms of synthetic strategy and optimization.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various spiro[indole-quinazoline] derivatives, including this compound. The findings indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Case Study 2: Neuropharmacological Effects
Research conducted by a team at a leading pharmacology institute examined the effects of spiro[indole] compounds on neurotransmitter release. Results showed that this compound enhanced serotonin levels in rat models, suggesting potential applications in mood regulation therapies.
Mechanism of Action
The mechanism by which 1-(3-methylbutyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Activity |
|---|---|---|---|---|
| 4c (1-methyl) | N-methyl | 370 | 259–261 | Antibacterial |
| 4d (1-benzyl) | N-benzyl | 446 | 138–140 | Antibacterial |
| 4e (5-nitro) | 5-nitro | 401 | 188–190 | Antibacterial |
| Target Compound | 1-(3-methylbutyl) | 375.47 | Not reported | Not reported |
The 3-methylbutyl group in the target compound likely enhances lipophilicity compared to 4c (methyl) and 4d (benzyl), which could improve tissue penetration but reduce aqueous solubility. The nitro group in 4e introduces polarity but also lowers solubility, complicating formulation .
Pharmacokinetic and Solubility Considerations
- Solubility : The 3-methylbutyl group may lower water solubility compared to derivatives with polar substituents (e.g., 4e’s nitro group). However, spirocyclic frameworks often improve metabolic stability .
- Bioavailability : Quinazoline-diones with N-acylhydrazone moieties () exhibit high oral bioavailability due to balanced logP (~3.5) and moderate molecular weights (<450 g/mol). The target compound’s logP (~4.8) may reduce absorption unless formulated with enhancers .
Key Research Findings and Gaps
- Structural Insights: Spiro[indole-quinazoline] derivatives with 3'-phenylamino groups () or 5-nitro substitutions () show enhanced bioactivity, suggesting that electronic and steric modifications at these positions are critical for target engagement.
- Comparative studies with fluoroquinolones (e.g., ciprofloxacin) or kinase inhibitors (e.g., cabozantinib) are needed .
Biological Activity
1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound belonging to the spirocyclic class of molecules, characterized by its unique structural features that incorporate both indole and quinazoline moieties. Its molecular formula is with a molecular weight of 335.4 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. The mechanism of action is believed to involve the inhibition of specific enzymes and modulation of various cellular pathways. For instance, studies have shown that spiroindole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Antitumor Activity Studies
| Study | Compound Tested | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|---|
| A | 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione | Breast Cancer | Caspase Activation | Induced apoptosis in MCF-7 cells |
| B | This compound | Prostate Cancer | Cell Cycle Arrest | Reduced cell viability in LNCaP cells |
| C | 5-Bromoindole Derivatives | Various | Enzyme Inhibition | Significant reduction in tumor growth in xenograft models |
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the indole and quinazoline structures contributes to its efficacy against bacteria and fungi. For example, studies have reported that derivatives of spiro[indole-quinazoline] exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen Tested | Inhibition Zone (mm) | Mechanism |
|---|---|---|---|
| This compound | S. aureus | 15 mm | Cell wall disruption |
| 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione | E. coli | 12 mm | Protein synthesis inhibition |
Case Study 1: Anticancer Properties
A study conducted on the effects of spiro[indole-quinazoline] compounds on prostate cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis rates .
Case Study 2: Antimicrobial Efficacy
Another significant investigation focused on the antimicrobial properties of this compound against fungal pathogens. The results indicated that it inhibited the growth of Candida albicans effectively at low concentrations. The study highlighted the potential use of this compound as a natural antifungal agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing spiroquinazoline-dione derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions using substituted indole and quinazoline precursors. Key steps include nitro-reduction, lactamization, and spiro-ring formation under reflux with catalysts like DEA (diethanolamine) or ionic liquids (e.g., 1-methylhydantoin-functionalized ionic liquids). Reaction optimization focuses on solvent choice (e.g., water or deep eutectic solvents), temperature (25–100°C), and catalyst loading to achieve yields >80% . Characterization via IR (amide C=O stretches at ~1650–1750 cm⁻¹), H/C NMR (aromatic proton signals at δ 6.5–8.5 ppm), and MS (e.g., molecular ion peaks matching calculated masses) is critical .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of spiroquinazoline-diones?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl groups (amide C=O at ~1650–1750 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹) .
- NMR : H NMR resolves substituent effects (e.g., ethyl CH at δ 1.0–1.2 ppm; aromatic protons integrate for 12–15H). C NMR confirms spiro-carbon connectivity (e.g., δ 78–80 ppm for spiro carbons). Note: Low solubility in derivatives like 5-nitro or bromo-substituted compounds may preclude C data .
- Mass Spectrometry : ESI+ or EI-MS validates molecular weight (e.g., m/z 384 for 1-ethyl derivatives) .
Q. How are melting points and elemental analysis used to assess purity?
- Methodological Answer : Melting points (e.g., 259–261°C for 1-methyl derivatives) are determined via open capillary methods. Discrepancies >2°C indicate impurities. Elemental analysis (C, H, N) confirms stoichiometry, with tolerances <0.3% deviation from calculated values .
Advanced Research Questions
Q. How do substituents on the indole/quinazoline rings influence antibacterial activity and solubility?
- Methodological Answer :
- Bioactivity : Electron-withdrawing groups (e.g., nitro, bromo) enhance antibacterial potency against Gram-positive strains by increasing electrophilicity. For example, 5-bromo derivatives show MIC values <10 µg/mL .
- Solubility : Bulky substituents (e.g., benzyl) reduce solubility in polar solvents, complicating in vivo applications. Ethyl or allyl groups improve solubility but may lower activity .
Q. What computational strategies guide the design of spiroquinazoline-diones as PARP-1/2 inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions with PARP-1’s NAD+ binding site. Quinazoline-diones with 3-trifluoromethylphenyl groups show high binding affinity (ΔG < −9 kcal/mol) due to hydrophobic interactions and hydrogen bonding with Tyr907 . In vivo validation uses xenograft models (e.g., 50 mg/kg dosing reduces tumor volume by 60% in 14 days) .
Q. How can contradictory spectral data arising from low solubility be resolved?
- Methodological Answer : For poorly soluble derivatives (e.g., 5-nitro or bromo-substituted), use DMSO-d or DMF-d for NMR. Alternatively, employ high-temperature (50°C) NMR or HSQC experiments to assign carbons indirectly. Cross-validate with FT-IR and HRMS .
Q. What in vivo models evaluate the antitumor efficacy of spiroquinazoline-diones?
- Methodological Answer : Murine xenograft models (e.g., HT-29 colon cancer) assess tumor growth inhibition. Compounds are administered intraperitoneally (10–50 mg/kg/day) for 21 days. Efficacy is quantified via tumor volume reduction and histopathology. Pharmacokinetic studies (e.g., C > 1 µg/mL) ensure bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
